molecular formula C8H5Br2FO2 B12863017 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid

Cat. No.: B12863017
M. Wt: 311.93 g/mol
InChI Key: WJEGMZBAJLBOSC-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is an organic compound with the molecular formula C8H5Br2FO2. This compound is characterized by the presence of bromine, fluorine, and carboxylic acid functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid typically involves multiple steps. One common method starts with the bromination of 2-fluorotoluene to form 4-bromo-2-fluorotoluene. This intermediate is then subjected to further bromination in the presence of a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromomethyl group. The final step involves the oxidation of the methyl group to a carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are typical reducing agents.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: The major product is the corresponding carboxylic acid.

    Reduction Reactions: The major product is the corresponding alcohol.

Scientific Research Applications

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid depends on its specific application. In chemical reactions, the bromine and fluorine atoms act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are important in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobenzoic acid: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.

    2-Bromo-4-fluorobenzoic acid: The position of the bromine and fluorine atoms is reversed, affecting the compound’s reactivity and applications.

    4-Bromo-3-fluorobenzoic acid: Lacks the bromomethyl group, similar to 4-Bromo-2-fluorobenzoic acid.

Uniqueness

4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms, as well as the bromomethyl group. This combination of functional groups provides a unique reactivity profile, making it valuable in the synthesis of complex molecules and in various scientific research applications .

Properties

Molecular Formula

C8H5Br2FO2

Molecular Weight

311.93 g/mol

IUPAC Name

4-bromo-2-(bromomethyl)-3-fluorobenzoic acid

InChI

InChI=1S/C8H5Br2FO2/c9-3-5-4(8(12)13)1-2-6(10)7(5)11/h1-2H,3H2,(H,12,13)

InChI Key

WJEGMZBAJLBOSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)CBr)F)Br

Origin of Product

United States

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